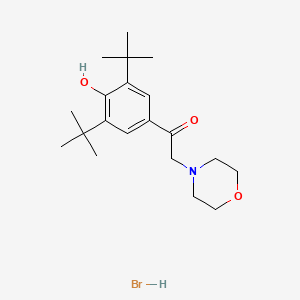
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide
Overview
Description
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide is a synthetic organic compound known for its antioxidant properties. It is often used in various scientific research applications due to its ability to scavenge free radicals and protect against oxidative stress. The compound is characterized by its complex structure, which includes a phenolic group, a morpholine ring, and a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide typically involves the following steps:
-
Formation of the Phenolic Intermediate: : The initial step involves the alkylation of 4-hydroxybenzaldehyde with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction yields 3,5-ditert-butyl-4-hydroxybenzaldehyde.
-
Condensation with Morpholine: : The phenolic intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form 1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-morpholin-4-ylethanone.
-
Formation of the Hydrobromide Salt: : The final step involves the addition of hydrobromic acid to the product, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation.
Biology: Investigated for its protective effects against oxidative stress in cellular models.
Medicine: Studied for potential therapeutic applications in neurodegenerative diseases and cancer.
Industry: Employed as a stabilizer in the production of plastics and rubber.
Mechanism of Action
The compound exerts its effects primarily through its antioxidant properties. The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The morpholine ring enhances the compound’s solubility and stability, allowing it to interact effectively with molecular targets. The hydrobromide salt form increases its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Another antioxidant used in food and cosmetics.
Butylated Hydroxyanisole (BHA): Similar antioxidant properties but different structural features.
Trolox: A water-soluble analog of vitamin E with antioxidant activity.
Uniqueness
1-(3,5-Ditert-butyl-4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide is unique due to its combination of a phenolic group, a morpholine ring, and a hydrobromide salt. This structure provides enhanced antioxidant properties, solubility, and stability compared to similar compounds.
Properties
IUPAC Name |
1-(3,5-ditert-butyl-4-hydroxyphenyl)-2-morpholin-4-ylethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.BrH/c1-19(2,3)15-11-14(12-16(18(15)23)20(4,5)6)17(22)13-21-7-9-24-10-8-21;/h11-12,23H,7-10,13H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQUMXPHGGVBPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CN2CCOCC2.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















